molecular formula C22H16BrClN2S B2400655 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole CAS No. 1226433-21-1

2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole

Cat. No.: B2400655
CAS No.: 1226433-21-1
M. Wt: 455.8
InChI Key: IWQIKVRNLHCWBE-UHFFFAOYSA-N
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Description

2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a benzylthio group, a bromophenyl group, and a chlorophenyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of Substituents: The benzylthio, bromophenyl, and chlorophenyl groups are introduced through nucleophilic substitution reactions. For instance, the benzylthio group can be introduced by reacting the imidazole with benzylthiol in the presence of a base.

    Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl and chlorophenyl groups can be reduced under specific conditions.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the benzylthio, bromophenyl, and chlorophenyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-1H-imidazole: Lacks the bromophenyl and chlorophenyl groups.

    5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole: Lacks the benzylthio group.

    2-(benzylthio)-5-phenyl-1H-imidazole: Lacks the halogen substituents.

Uniqueness

2-(benzylthio)-5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole is unique due to the combination of its substituents, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-bromophenyl)-1-(4-chlorophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrClN2S/c23-18-8-6-17(7-9-18)21-14-25-22(27-15-16-4-2-1-3-5-16)26(21)20-12-10-19(24)11-13-20/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQIKVRNLHCWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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